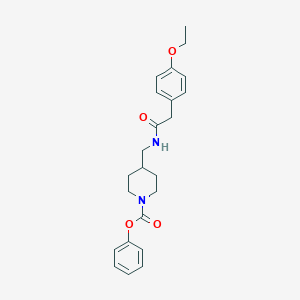

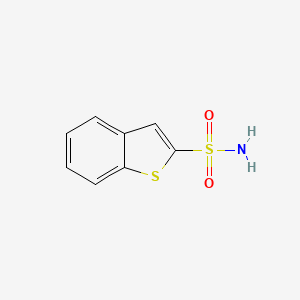

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It is related to the family of compounds used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid known for its role in the opioid crisis in North America .

Synthesis Analysis

The synthesis of such compounds involves specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since then, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are complex and involve the use of specific precursor chemicals . The exact reactions would depend on the specific synthesis method used.Scientific Research Applications

Synthesis and Chemical Properties

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate, as a complex organic compound, plays a significant role in the synthesis of various pharmaceutical and chemical substances. Research indicates its involvement in the synthesis of oxindole via palladium-catalyzed CH functionalization, demonstrating its utility in medicinal chemistry synthesis, particularly as a serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014). Its structural complexity allows for the exploration of novel synthetic pathways and contributes to the development of new therapeutic agents.

Biological Activities and Pharmacological Applications

The compound's utility extends beyond chemical synthesis into the realm of biological activities, with studies revealing its potential in generating new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives showcasing antimicrobial properties (Faty et al., 2010). This highlights its versatility in contributing to the development of new antimicrobial agents, essential for addressing the global challenge of antibiotic resistance.

Contribution to Analgesic Development

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate also finds relevance in the creation of analgesic agents. Its structural analogues have been synthesized, yielding compounds with potent analgesic properties, which underscores its significance in the development of pain management solutions (Van Daele et al., 1976). The exploration of its derivatives for analgesic efficacy enriches the pharmacological landscape with novel options for treating pain.

Cardiovascular and Electrochemical Research

Further, the compound's derivatives have been implicated in cardiovascular research, with investigations into their electrochemical oxidation and potential cardiovascular activity, offering insights into novel therapeutic approaches for heart diseases (Krauze et al., 2004). This area of research is pivotal for advancing cardiovascular medicine and developing new treatments for a range of heart conditions.

Stability Studies and Pharmaceutical Development

Stability studies of related compounds in aqueous solutions provide valuable information for the pharmaceutical development process, ensuring the safety and efficacy of new drug formulations (Muszalska & Wojtyniak, 2007). Understanding the stability and degradation pathways of such compounds is crucial for optimizing their pharmacokinetic profiles and therapeutic performance.

Safety and Hazards

properties

IUPAC Name |

phenyl 4-[[[2-(4-ethoxyphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-2-28-20-10-8-18(9-11-20)16-22(26)24-17-19-12-14-25(15-13-19)23(27)29-21-6-4-3-5-7-21/h3-11,19H,2,12-17H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZJVSOFJQSISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2780513.png)

![N-(3,4-dimethoxyphenethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2780514.png)

![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)